N,N,2,2-tetramethylhex-3-yn-1-amine
Description
N,N,2,2-Tetramethylhex-3-yn-1-amine is a tertiary aliphatic amine featuring a six-carbon backbone (hexane) with a triple bond at the 3-position (hex-3-yn) and methyl substituents on both the amine nitrogen (N,N-dimethyl) and the second carbon of the chain (2,2-dimethyl). Its hypothetical molecular formula is C₁₀H₁₉N, with a molecular weight of 153.27 g/mol. The triple bond introduces rigidity, while the methyl groups enhance steric hindrance and lipophilicity. This compound is structurally analogous to other alkynyl amines but distinct in its substitution pattern and chain length.
Properties
Molecular Formula |
C10H19N |
|---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
N,N,2,2-tetramethylhex-3-yn-1-amine |
InChI |
InChI=1S/C10H19N/c1-6-7-8-10(2,3)9-11(4)5/h6,9H2,1-5H3 |
InChI Key |
KQYAETNZOJOHPL-UHFFFAOYSA-N |
SMILES |
CCC#CC(C)(C)CN(C)C |
Canonical SMILES |
CCC#CC(C)(C)CN(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and physicochemical properties of N,N,2,2-tetramethylhex-3-yn-1-amine and related compounds:
<sup>†</sup>logP values estimated via analogy; *hypothetical.
Key Differences and Implications
Triple Bond vs. Double Bonds
- Triallylamine : Contains three allyl (C=C) groups, making it highly reactive in polymerization but less lipophilic than the target compound .
Substituent Effects
- N,N-Diethyl-3-phenylprop-2-yn-1-amine : The phenyl group enhances aromatic interactions and π-stacking, while the diethyl substituents increase steric bulk compared to dimethyl groups in the target compound .
- N,N,3,3-Tetramethylheptan-1-amine : Lacks a triple bond, resulting in greater conformational flexibility and lower melting point. Its logP (3.15) suggests moderate lipophilicity, slightly lower than the target compound’s estimated logP (~3.5) due to the absence of a triple bond .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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